

Check Availability & Pricing

An In-depth Technical Guide to diSulfo-Cy3 Alkyne for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	diSulfo-Cy3 alkyne	
Cat. No.:	B15598285	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **diSulfo-Cy3 alkyne**, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its chemical properties, experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and its applications in biological research.

Core Concepts: Understanding diSulfo-Cy3 Alkyne

diSulfo-Cy3 alkyne is a water-soluble fluorescent dye belonging to the cyanine family.[1][2][3] [4] Its core structure features a terminal alkyne group, rendering it a key reagent for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[5][6] [7] The presence of two sulfonate groups imparts excellent water solubility, allowing for its use in aqueous buffers without the need for organic co-solvents, which is particularly advantageous for labeling sensitive biological molecules.[1][5]

The primary application of **diSulfo-Cy3 alkyne** is the fluorescent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans.[5][8] This is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage between the alkyne on the dye and the azide on the target molecule.[6][9] This bioorthogonal reaction is highly specific and does not interfere with native functional groups found in biological systems.[5][6]



Quantitative Data

The photophysical and chemical properties of **diSulfo-Cy3 alkyne** are summarized in the table below. These properties make it a bright and readily detectable fluorescent probe suitable for a wide range of imaging and detection applications.[3][10]

Property	Value	Reference
Chemical Formula	C33H38N3NaO7S2	[1]
Molecular Weight	675.8 g/mol	[1]
Excitation Maximum (λex)	~548 - 555 nm	[1][10]
Emission Maximum (λem)	~567 - 572 nm	[1][10]
Extinction Coefficient	~150,000 - 162,000 cm ⁻¹ M ⁻¹	[1][10]
Fluorescence Quantum Yield	~0.15	[1]
Solubility	Water, DMSO, DMF	[1][10]
Storage	-20°C, protected from light	[1][11]

Experimental Protocols

The following protocols provide a general framework for the use of **diSulfo-Cy3 alkyne** in the copper-catalyzed labeling of azide-modified biomolecules. Optimization may be required depending on the specific biomolecule and experimental context.

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol outlines the steps for labeling a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)



- diSulfo-Cy3 alkyne
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
- Copper-chelating ligand stock solution (e.g., 50 mM THPTA or TBTA in water/DMSO)
- Purification resin or column (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with diSulfo-Cy3 alkyne. A molar excess of the dye (e.g., 5-10 fold) is typically used to ensure efficient labeling.
- Preparation of Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the copper(II) sulfate and the chelating ligand. The ligand to copper ratio is often 5:1 to enhance catalyst stability and protect the biomolecule.
- Initiation of the Reaction: Add the catalyst premix to the protein-dye mixture.
- Addition of Reducing Agent: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the click chemistry reagents may need to be optimized, but a starting point could be:

Copper(II) sulfate: 0.25 mM

Chelating ligand: 1.25 mM

Sodium ascorbate: 5 mM

- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification: Remove the unreacted dye and catalyst components from the labeled protein using an appropriate purification method such as size-exclusion chromatography, dialysis, or spin filtration.



Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

This protocol is suitable for visualizing proteins that have been metabolically labeled with an azide-containing amino acid analog, separated by SDS-PAGE, and then labeled with **diSulfo-Cy3 alkyne**.

Materials:

- Polyacrylamide gel containing separated azide-modified proteins
- Fixing solution (e.g., 50% methanol, 10% acetic acid)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Click chemistry reaction buffer (e.g., PBS)
- · diSulfo-Cy3 alkyne
- · Copper(II) sulfate
- Sodium ascorbate
- Fluorescence gel imager

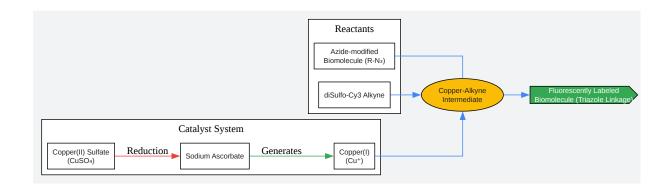
Procedure:

- Gel Fixation: After electrophoresis, fix the gel in the fixing solution for 30 minutes.
- Washing: Wash the gel extensively with the wash buffer to remove the fixing solution.
- Click Reaction: Prepare the click reaction cocktail containing **diSulfo-Cy3 alkyne**, copper(II) sulfate, and sodium ascorbate in the reaction buffer. Incubate the gel in this solution for 1 hour at room temperature in the dark with gentle agitation.
- Washing: Wash the gel several times with the wash buffer to remove excess reagents.



• Imaging: Visualize the fluorescently labeled proteins using a gel imager with appropriate excitation and emission filters for Cy3.

Visualizations Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

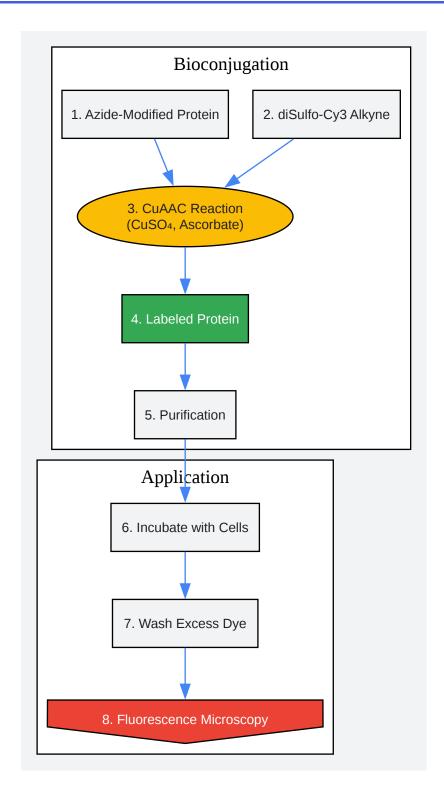


Click to download full resolution via product page

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow: Protein Labeling and Cellular Imaging



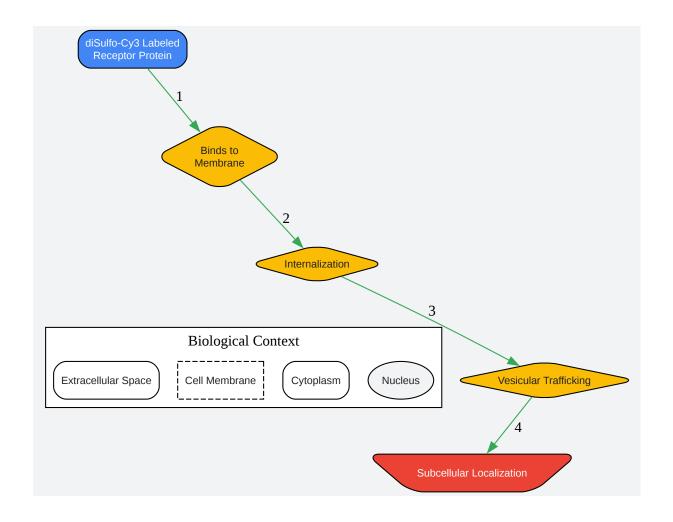


Click to download full resolution via product page

Caption: Workflow for labeling a protein with **diSulfo-Cy3 alkyne** and its use in cellular imaging.



Application Example: Tracking Protein Localization



Click to download full resolution via product page

Caption: Visualization of tracking a diSulfo-Cy3 labeled protein's movement within a cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Copper-Catalyzed Azide—Alkyne Click Chemistry for Bioconjugation PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. static.igem.wiki [static.igem.wiki]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to diSulfo-Cy3 Alkyne for Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598285#understanding-disulfo-cy3-alkyne-for-click-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com